molecular formula C21H29N7O14P2 B1200552 NADH CAS No. 58-68-4

NADH

Cat. No.: B1200552
CAS No.: 58-68-4
M. Wt: 665.4 g/mol
InChI Key: BOPGDPNILDQYTO-NNYOXOHSSA-N
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Description

Nicotinamide adenine dinucleotide (reduced form) is a coenzyme found in all living cells. It plays a crucial role in cellular respiration, where it facilitates the conversion of glucose into energy. Nicotinamide adenine dinucleotide (reduced form) is involved in redox reactions, carrying electrons from one reaction to another. It exists in two forms: the oxidized form (nicotinamide adenine dinucleotide) and the reduced form (nicotinamide adenine dinucleotide (reduced form)) .

Mechanism of Action

Target of Action

NADH, also known as Dihydrocozymase, DPNH, beta-DPNH, or 1,4-Dihydronicotinamide adenine dinucleotide, is a coenzyme that plays a crucial role in the metabolism of all living cells . It primarily targets enzymes involved in numerous metabolic reactions, serving as an electron carrier by being alternately oxidized (NAD+) and reduced (this compound) . It is also involved in the regulation of sirtuins, CD38, and poly (ADP-ribose) polymerases .

Mode of Action

This compound interacts with its targets by participating in redox reactions, carrying electrons from one reaction to another . In these reactions, NAD+ acts as an oxidizing agent, accepting electrons from other molecules and becoming reduced to form this compound . This compound, in turn, can be used as a reducing agent to donate electrons .

Biochemical Pathways

This compound is involved in a large number of metabolic reactions, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation . It serves as a central hydride donor to ATP synthesis through mitochondrial oxidative phosphorylation, along with the generation of reactive oxygen species . Moreover, this compound is synthesized through three pathways: the salvage pathway from the precursor nicotinamide, the Preiss-Handler pathway from nicotinic acid, or the de novo pathway from tryptophan .

Pharmacokinetics

It is known that this compound and nad+ are found in two main pyridine dinucleotide pools: the cytosol and mitochondria . The balance between the oxidized and reduced forms of NAD, known as the NAD+/NADH ratio, is an important component of the redox state of a cell, reflecting both the metabolic activities and the health of cells .

Result of Action

The primary result of this compound’s action is the production of ATP from the energy of the electrons removed from hydrogen atoms . This process is crucial for energy metabolism in cells. Additionally, this compound plays a role in posttranslational modifications, adding or removing chemical groups to or from proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the NAD+/NADH ratio can be affected by nutrient perturbation, genotoxic factors, circadian disorder, infection, inflammation, and xenobiotics . These factors can reshape the courses of immunological diseases and contribute to inflammatory responses .

Biochemical Analysis

Biochemical Properties

1,4-Dihydronicotinamide adenine dinucleotide is a key molecule in energy metabolism and mitochondrial function. It acts as an electron carrier in redox reactions, transferring electrons from one molecule to another. This process is essential for the production of ATP, the primary energy currency of the cell. NADH interacts with several enzymes, including dehydrogenases, which catalyze the oxidation of substrates by transferring electrons to NAD+, converting it to this compound. Additionally, this compound is involved in non-redox reactions, such as the activation of sirtuins and poly (ADP-ribose) polymerases (PARPs), which play crucial roles in DNA repair, gene expression, and maintaining cellular homeostasis .

Cellular Effects

1,4-Dihydronicotinamide adenine dinucleotide has significant effects on various types of cells and cellular processes. It influences cell function by participating in metabolic pathways that generate ATP, thereby providing the energy required for cellular activities. This compound also impacts cell signaling pathways, such as those involving sirtuins, which regulate gene expression and cellular stress responses. Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of 1,4-Dihydronicotinamide adenine dinucleotide involves its role as an electron carrier in redox reactions. This compound donates electrons to the electron transport chain in mitochondria, leading to the production of ATP through oxidative phosphorylation. This process involves the transfer of electrons from this compound to complex I of the electron transport chain, followed by a series of redox reactions that ultimately generate a proton gradient across the mitochondrial membrane. The energy from this gradient is used to synthesize ATP. Additionally, this compound interacts with various enzymes and proteins, influencing their activity and regulating cellular processes such as DNA repair and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Dihydronicotinamide adenine dinucleotide can change over time due to its stability and degradation. This compound is sensitive to environmental factors such as temperature, pH, light, and oxygen. It can be oxidized in the presence of oxygen and hydrolyzed in acidic conditions. Studies have shown that this compound is more stable under anaerobic and alkaline conditions, with lower degradation rates at lower temperatures. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 1,4-Dihydronicotinamide adenine dinucleotide vary with different dosages in animal models. Studies have demonstrated that this compound can enhance NAD+ concentrations in cells, leading to improved energy metabolism and cellular function. High doses of this compound may result in toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction. It is essential to determine the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks .

Metabolic Pathways

1,4-Dihydronicotinamide adenine dinucleotide is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It acts as an electron carrier, transferring electrons from metabolic intermediates to the electron transport chain, leading to ATP production. This compound also interacts with enzymes such as dehydrogenases, which catalyze the oxidation of substrates and generate this compound from NAD+. These interactions are crucial for maintaining cellular energy balance and metabolic flux .

Transport and Distribution

Within cells and tissues, 1,4-Dihydronicotinamide adenine dinucleotide is transported and distributed through specific transporters and binding proteins. This compound cannot diffuse across membranes, so it relies on transport proteins to move between cellular compartments. In mitochondria, this compound generated in the cytosol is transported into the mitochondrial matrix, where it participates in the electron transport chain. This transport is essential for maintaining cellular energy production and metabolic homeostasis .

Subcellular Localization

1,4-Dihydronicotinamide adenine dinucleotide is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its localization, as this compound generated in the cytosol is used for glycolysis, while mitochondrial this compound is involved in oxidative phosphorylation. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments, ensuring its proper function in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide (reduced form) can be synthesized through enzymatic reactions involving nicotinamide adenine dinucleotide and hydrogen. The process typically involves the use of dehydrogenase enzymes, which catalyze the reduction of nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide (reduced form) in the presence of a suitable hydrogen donor .

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide (reduced form) often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are engineered to overproduce nicotinamide adenine dinucleotide (reduced form) through metabolic pathways that involve the reduction of nicotinamide adenine dinucleotide .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide adenine dinucleotide (reduced form) primarily undergoes redox reactions. It acts as a reducing agent, donating electrons to other molecules. This process is essential in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation .

Common Reagents and Conditions

Common reagents used in reactions involving nicotinamide adenine dinucleotide (reduced form) include dehydrogenase enzymes and hydrogen donors. The reactions typically occur under physiological conditions, such as a pH range of 7.0 to 8.0 and temperatures around 37°C .

Major Products Formed

The major product formed from the oxidation of nicotinamide adenine dinucleotide (reduced form) is nicotinamide adenine dinucleotide. This reaction is crucial for the production of adenosine triphosphate (ATP) in cellular respiration .

Comparison with Similar Compounds

Nicotinamide adenine dinucleotide (reduced form) is similar to nicotinamide adenine dinucleotide phosphate (reduced form) in that both are involved in redox reactions. nicotinamide adenine dinucleotide phosphate (reduced form) is primarily used in anabolic reactions, such as fatty acid and nucleotide synthesis, whereas nicotinamide adenine dinucleotide (reduced form) is mainly involved in catabolic reactions, such as glycolysis and the citric acid cycle .

List of Similar Compounds

  • Nicotinamide adenine dinucleotide
  • Nicotinamide adenine dinucleotide phosphate
  • Nicotinamide adenine dinucleotide phosphate (reduced form)

Nicotinamide adenine dinucleotide (reduced form) is unique in its role as a central electron carrier in cellular respiration, making it indispensable for energy production in living organisms .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPGDPNILDQYTO-NNYOXOHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889320
Record name Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
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Molecular Weight

665.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name NADH
Source Human Metabolome Database (HMDB)
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Mechanism of Action

NADH is synthesized by the body and thus is not an essential nutrient. It does require the essential nutrient nicotinamide for its synthesis, and its role in energy production is certainly an essential one. In addition to its role in the mitochondrial electron transport chain, NADH is produced in the cytosol. The mitochondrial membrane is impermeable to NADH, and this permeability barrier effectively separates the cytoplasmic from the mitochondrial NADH pools. However, cytoplasmic NADH can be used for biologic energy production. This occurs when the malate-aspartate shuttle introduces reducing equivalents from NADH in the cytosol to the electron transport chain of the mitochondria. This shuttle mainly occurs in the liver and heart.
Record name NADH
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CAS No.

58-68-4
Record name NADH
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Record name NADH
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Record name Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
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Record name Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
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Record name Dihydronicotinamide-adenine dinucleotide
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Record name NADH
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Record name NADH
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140.0-142.0 °C, 140.0 - 142.0 °C
Record name NADH
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name NADH
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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